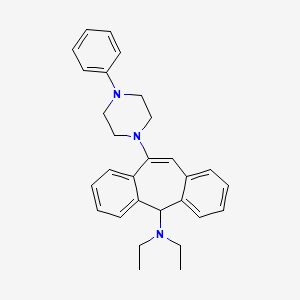
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine is a complex organic compound that belongs to the class of dibenzo cycloheptenes. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine typically involves multi-step organic reactions. The process may start with the formation of the dibenzo cycloheptene core, followed by the introduction of the piperazine ring and the phenyl group. Common reagents used in these reactions include halogenated compounds, amines, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-10-(4-methyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
- N,N-Diethyl-10-(4-ethyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
Uniqueness
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature may enhance its binding affinity to certain biological targets, making it more effective in its applications compared to similar compounds.
Properties
CAS No. |
56972-82-8 |
|---|---|
Molecular Formula |
C29H33N3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N,N-diethyl-9-(4-phenylpiperazin-1-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine |
InChI |
InChI=1S/C29H33N3/c1-3-30(4-2)29-25-15-9-8-12-23(25)22-28(26-16-10-11-17-27(26)29)32-20-18-31(19-21-32)24-13-6-5-7-14-24/h5-17,22,29H,3-4,18-21H2,1-2H3 |
InChI Key |
GUPUQPLEWBGXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C2=CC=CC=C2C=C(C3=CC=CC=C13)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















